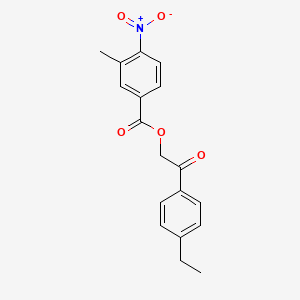
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide, also known as CMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry and drug discovery. CMH belongs to the class of acrylamide derivatives and has a unique structure that makes it an attractive target for drug development.
科学研究应用
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been investigated for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. These enzymes are involved in various physiological processes and are targets for the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has also been investigated for its anti-inflammatory and antioxidant properties.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of enzymes through binding to their active sites. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to form hydrogen bonds and hydrophobic interactions with the enzymes, leading to the inhibition of their activity. The exact mechanism of action may vary depending on the enzyme targeted by N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, anti-inflammatory activity, and antioxidant activity. It has also been shown to exhibit cytotoxic activity against cancer cells and to induce apoptosis in these cells. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been investigated for its potential use in the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has some limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and ensure that it is used in a well-ventilated area.
未来方向
The potential applications of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide in medicinal chemistry and drug discovery are vast, and there are several future directions for research in this field. One direction is to investigate the structure-activity relationship of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its analogs to identify compounds with improved potency and selectivity. Another direction is to investigate the potential of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide as a lead compound for the development of new drugs for the treatment of Alzheimer's disease, diabetes, and cancer. Additionally, the potential of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide as a tool for the study of enzyme activity and inhibition should be further explored.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide is a chemical compound with significant potential for medicinal chemistry and drug discovery. Its unique structure and potent inhibitory activity against several enzymes make it an attractive target for drug development. The synthesis method of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been optimized to improve the yield and purity of the product. N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, researchers must take precautions when handling N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide due to its potential toxicity. There are several future directions for research in this field, including the investigation of the structure-activity relationship of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide and its analogs and the potential of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide as a lead compound for the development of new drugs.
合成方法
The synthesis of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide involves the reaction between 3-chloro-4-methylphenyl isocyanate and 3-hydroxyphenylacrylic acid in the presence of a catalyst. The reaction proceeds under mild conditions and yields a white crystalline product with a purity of over 95%. The synthesis method of N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)acrylamide has been optimized to improve the yield and purity of the product.
属性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-6-14(9-16(11)18)20-17(22)13(10-19)7-12-3-2-4-15(21)8-12/h2-9,21H,1H3,(H,20,22)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBOXPCVTGIKFO-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)


![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)